molecular formula C9H15BrO B8620956 Bromomethyl cyclohexylmethyl ketone

Bromomethyl cyclohexylmethyl ketone

Cat. No. B8620956
M. Wt: 219.12 g/mol
InChI Key: YQNZIAZUQRMAAH-UHFFFAOYSA-N
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Patent
US05688943

Procedure details

This was prepared following the method of Example 1B, using the Bock benzodiazepine (250 mg, 0.62 mmol), sodium hydride (26 mg of an 80% dispersion in oil, 0.87 mmol) and the bromomethylketone of Example 32A (219 mg, 1 mmol). The crude product was purified by flash chromatography on silica gel eluant (EtOAc:hexane fr 35:65 v/v) to afford the title compound as a colourless crystalline solid (315 mg, 97%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
219 mg
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
N1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2C=CC=N1.[H-].[Na+].[Br:14][CH2:15][C:16]([CH2:18]Br)=[O:17]>>[CH:6]1([CH2:18][C:16]([CH2:15][Br:14])=[O:17])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1N=CC=CC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
219 mg
Type
reactant
Smiles
BrCC(=O)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluant (EtOAc:hexane fr 35:65 v/v)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(=O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 231.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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